molecular formula C12H14N2O4 B3930393 3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane

3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane

Cat. No. B3930393
M. Wt: 250.25 g/mol
InChI Key: RXPMFRZXNBTWRQ-UHFFFAOYSA-N
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Description

3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a member of the oxazine family, which is known for its diverse range of applications in various fields such as medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of 3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane in organic electronics is not fully understood. However, it is believed that the high electron mobility of this compound is due to its ability to form a highly ordered crystalline structure when deposited on a substrate. This ordered structure allows for efficient charge transport through the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is not intended for use in human or animal consumption due to its potential toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane in lab experiments is its high yield and ease of purification. Additionally, this compound has been shown to exhibit high electron mobility, making it a promising candidate for use in organic electronics. However, a limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane. One area of interest is the development of new synthesis methods that can produce this compound in a more sustainable and cost-effective manner. Additionally, further research is needed to fully understand the mechanism of action of this compound in organic electronics. Finally, there is potential for the use of this compound in other applications such as catalysis and materials science.

Scientific Research Applications

3-acetyl-2-(4-nitrophenyl)-1,3-oxazinane has been studied extensively for its potential applications in the field of organic electronics. This compound has been shown to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). OFETs are electronic devices that utilize organic materials to transport charge, and they have the potential to be used in a wide range of applications such as flexible displays and sensors.

properties

IUPAC Name

1-[2-(4-nitrophenyl)-1,3-oxazinan-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9(15)13-7-2-8-18-12(13)10-3-5-11(6-4-10)14(16)17/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPMFRZXNBTWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCOC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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